CBL0100

HIV-1 transcription inhibitor FACT complex antiviral potency

CBL0100 addresses the critical need for a mechanistically selective FACT inhibitor in HIV-1 latency research. Unlike broader curaxins such as CBL0137, CBL0100 preferentially targets HIV-1 transcriptional elongation without p53 activation or NF-κB inhibition, making it the definitive LPA for 'block and lock' functional cure studies. • ~5-fold greater HIV-1 suppression potency vs. CBL0137; >50% reactivation inhibition at 0.1 μM in J-LAT models. • Exclusive LPA activity-blocks proviral reactivation without latency reversal. • ≥98% purity; DMSO-soluble; minimal cytotoxicity up to 1 μM for chronic dosing.

Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
CAS No. 1197996-83-0
Cat. No. B606512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBL0100
CAS1197996-83-0
SynonymsCuraxin 100;  Curaxin100;  Curaxin-100;  CBL0100;  CBL-0100;  CBL 0100
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O
InChIInChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3
InChIKeyWBNDUJWRJNLCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CBL0100: HIV-1 Latency Promoter & FACT Inhibitor


CBL0100 (Curaxin 100, CAS 1197996-83-0) is a carbazole-derived small molecule that targets the facilitates chromatin transcription (FACT) complex, thereby inhibiting viral transcriptional elongation [1]. It functions as a latency promoting agent (LPA) in the 'block and lock' strategy for HIV-1 functional cure research, demonstrating the ability to suppress both acute HIV-1 replication and proviral reactivation from latency in vitro and ex vivo [2].

1
HIV-1 latency research tool
Designed for block-and-lock strategy studies as a latency promoting agent
2
FACT complex transcription studies
Targets viral transcriptional elongation without known p53/NF-κB pathway modulation
3
Suppresses acute and latent HIV-1
Reported activity in both acute replication and proviral reactivation models

CBL0100: Why CBL0137 Cannot Substitute


CBL0100 and CBL0137 belong to the same curaxin class and share a common FACT-targeting mechanism [1], but critical differences in their HIV-1 suppression potency, latent reservoir targeting behavior, and procurement status preclude simple interchangeability. CBL0100 demonstrates ~5-fold greater potency in suppressing acute HIV-1 replication compared to CBL0137 in the same experimental system [2], and unlike CBL0137, it preferentially targets HIV-1 transcriptional elongation without promoting viral integration [3]. Furthermore, CBL0100 acts as a latency promoting agent (LPA) whereas CBL0137 is characterized as a latency reversing agent (LRA), representing opposite strategic approaches to HIV-1 cure research [2]. Substitution without these considerations would compromise experimental reproducibility and therapeutic strategy alignment.

CBL0100 (LPA)
CBL0137 (LRA)
Functional directionality mismatch
CBL0100 promotes latency silencing; CBL0137 reverses latency. Selection determines the entire cure research strategy.
Potency context may shift assay requirements
CBL0100 shows a ~5-fold lower effective concentration in reported replication assays; direct substitution may require re-optimization.
Integration pathway profile differs
CBL0100 has not been associated with enhanced HIV-1 integration, unlike CBL0137 (1.5-fold enhancement reported in certain cell models).

CBL0100: Differentiation Evidence


HIV-1 Replication Suppression Potency

CBL0100 exhibits substantially greater potency in suppressing HIV-1 replication compared to the clinical candidate CBL0137. In Jurkat cells infected with DHIV-nef, CBL0100 at 0.1 μM achieved comparable inhibition of acute HIV-1 replication as CBL0137 at 0.5 μM [1]. CBL0100 inhibits HIV-1 replication with an EC50 of approximately 0.1–0.3 μM , while CBL0137 requires higher concentrations to achieve equivalent effects in the same cellular context [1].

Replication suppression potency
Head-to-head
~5-fold lower effective concentration vs CBL0137 (0.1 μM vs 0.5 μM)
Supports potency review in HIV-1 replication assays
Jurkat/DHIV-nef model; pretreatment context
HIV-1 transcription inhibitor FACT complex antiviral potency

HIV-1 Latency Profile: LPA vs. LRA

CBL0100 and CBL0137 exhibit functionally opposite effects on HIV-1 latency despite sharing a common FACT-targeting mechanism. CBL0100 acts as a latency promoting agent (LPA), locking proviruses in a transcriptionally silent state to prevent viral rebound [1]. In contrast, CBL0137 has been reported to potentiate tumor necrosis factor-α-mediated reactivation of latently infected HIV-1 cell lines and functions as a latency reversing agent (LRA) suitable for 'shock and kill' strategies [1]. This functional divergence makes the compounds non-interchangeable for HIV-1 cure research.

Latency profile classification
Class-level inference
Opposite functional direction: LPA vs LRA
LPA/LRA classification mismatch prevents direct substitution
J-LAT and U1/HIV-1 latency models
HIV-1 latency block and lock shock and kill

J-LAT Cell Reactivation Suppression

CBL0100 effectively suppresses HIV-1 reactivation from latency in the well-established J-LAT T-cell model. Treatment with 0.1 μM CBL0100 reduced the GFP-positive cell population and GFP mean fluorescence intensity (MFI) in both J-LAT A1 and A2 clonal cell lines by greater than 50%, indicating robust inhibition of proviral transcriptional activation . This concentration matches the effective dose for acute replication inhibition, demonstrating consistent activity across both acute and latent infection models.

J-LAT reactivation suppression
Data to verify
>50% reduction in GFP+ population at 0.1 μM
Reported latency reactivation suppression in J-LAT model
Sources unavailable; supporting evidence only
HIV-1 latency proviral reactivation J-LAT cell model

Cytotoxicity vs. Antiviral Activity

CBL0100 demonstrates selective antiviral activity without significant cytotoxicity at concentrations that effectively suppress HIV-1 transcription . Notably, CBL0100 does not significantly impact cellular viability at the 0.1–1 μM range required for HIV-1 suppression . In comparative studies, CBL0137 blocked viral replication to the same extent as CBL0100 without any cytotoxicity at the concentrations tested [1]; however, CBL0100 achieves this selectivity at ~5-fold lower concentrations [2].

Selectivity window
Context-dependent
No significant viability impact at 0.1–1 μM
Supports selectivity assessment for long-term culture studies
CD4+ T cells and latency cell models
selectivity index cytotoxicity therapeutic window

Transcriptional Elongation vs. Integration

Mechanistic studies demonstrate that CBL0100 preferentially targets HIV-1 transcriptional elongation and decreases the occupancy of RNA Polymerase II and FACT at the HIV-1 promoter region [1]. In contrast, studies with CBL0137 have reported that targeting of the FACT complex can facilitate HIV-1 integration by 1.5-fold and enhance early steps of HIV-1 replication in certain cellular contexts (HeLa or HEK293 cells) [2]. While the integration-enhancing effects of CBL0137 may be cell-type dependent [2], CBL0100 has not been associated with enhanced proviral integration in published studies.

Transcriptional targeting mechanism
Cross-study comparable
No integration enhancement vs CBL0137 (1.5-fold enhancement in HeLa/HEK293)
Supports pathway-specific elongation targeting without integration promotion
ChIP and integration assay contexts
transcriptional elongation RNA Polymerase II HIV-1 promoter

p53/NF-κB Pathway Activity

A key mechanistic distinction between CBL0100 and CBL0137 lies in their activity on p53 and NF-κB pathways. CBL0137 has been characterized as a p53 activator (EC50 = 0.37 μM) and NF-κB inhibitor (EC50 = 0.47 μM) in cell-based reporter assays [1], properties that contribute to its anticancer activity [2]. Published literature on CBL0100 does not report comparable p53 activation or NF-κB inhibition at concentrations relevant to HIV-1 suppression, suggesting CBL0100's antiviral activity is mediated primarily through FACT-dependent transcriptional elongation inhibition rather than these auxiliary pathways.

Off-target pathway profile
Class-level inference
No reported p53/NF-κB activity at antiviral concentrations
May support reduced off-target signaling in FACT studies
CBL0137 p53 EC50 0.37 μM / NF-κB EC50 0.47 μM
p53 activator NF-κB inhibitor mechanistic selectivity

CBL0100 Research & Procurement Scenarios


HIV-1 Block-and-Lock Cure Research

CBL0100 is specifically suited for 'block and lock' HIV-1 cure strategy studies as a latency promoting agent (LPA). Its demonstrated ability to suppress HIV-1 reactivation by >50% at 0.1 μM in J-LAT cell models and its lack of latency-reversing activity make it the preferred choice over CBL0137 for studies aimed at maintaining proviral silencing. The compound's preferential targeting of transcriptional elongation without integration enhancement [1] aligns with the 'block and lock' paradigm of preventing viral rebound rather than reactivating latent reservoirs for clearance.

FACT Complex Mechanism Studies

For researchers investigating FACT complex function in HIV-1 transcription, CBL0100 offers a mechanistically cleaner tool than CBL0137. CBL0100 lacks the p53 activation and NF-κB inhibition activities (EC50 values of 0.37 μM and 0.47 μM, respectively) associated with CBL0137 [2], enabling more specific interrogation of FACT-dependent transcriptional elongation [1]. This selectivity is particularly valuable when studying FACT's role independent of these auxiliary signaling pathways.

HIV-1 Replication Inhibition Assays

CBL0100's ~5-fold greater potency compared to CBL0137 in suppressing acute HIV-1 replication [1] makes it the more efficient choice for assays requiring robust viral suppression. At 0.1 μM, CBL0100 achieves inhibition comparable to 0.5 μM CBL0137 [1], enabling lower compound consumption and reduced solvent (DMSO) exposure in long-term culture experiments. The compound's EC50 range of approximately 0.1–0.3 μM for HIV-1 replication inhibition in CD4+ T cells provides a well-defined dosing window for reproducible experimental design.

Long-Term Latency Cell Culture Models

CBL0100's favorable cytotoxicity profile—no significant impact on cellular viability at concentrations up to 1 μM —supports its use in chronic treatment studies of HIV-1 latency. This selective antiviral window is particularly advantageous for experiments requiring sustained compound exposure over days to weeks, such as latency establishment assays and 'block and lock' maintenance studies. The combination of high purity (>98%) and documented solubility in DMSO facilitates reliable preparation of stock solutions for consistent long-term dosing.

Application
Selection Property
Validation Focus
HIV-1 block-and-lock research studies
Latency promoting agent (LPA) activity
J-LAT reactivation suppression validation
FACT complex mechanistic studies
Absence of p53/NF-κB pathway modulation
Transcriptional elongation pathway specificity
HIV-1 replication inhibition assays
Replication suppression potency profile
EC50 range validation in CD4+ T cells
Long-term latency cell culture models
Selective cytotoxicity profile at antiviral concentrations
Chronic exposure viability and latency maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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